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An In-depth Technical Guide to the Spectroscopic Characterization of (R)-N-Boc-2-(2-
hydroxyethyl)morpholine

Introduction

(R)-N-Boc-2-(2-hydroxyethyl)morpholine is a valuable chiral building block in modern
organic synthesis and medicinal chemistry. Its rigid morpholine scaffold, combined with the
stereodefined side chain and the versatile N-Boc protecting group, makes it an attractive
intermediate for the synthesis of complex, biologically active molecules.[1][2][3] The precise
structural confirmation of such intermediates is paramount to ensure the integrity and success
of multi-step synthetic campaigns.

This technical guide provides a comprehensive analysis of the expected spectroscopic
signature of (R)-N-Boc-2-(2-hydroxyethyl)morpholine. As direct, published spectra for this
specific compound are not consolidated in the scientific literature, this document serves as an
expert-level predictive guide. By dissecting the molecule into its constituent functional groups—
the N-Boc protected morpholine ring and the 2-hydroxyethyl side chain—we can apply
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established principles of NMR, IR, and Mass Spectrometry to forecast its spectral data with
high confidence. This document is intended for researchers, scientists, and drug development
professionals who require a deep understanding of how to verify the structure and purity of this
important synthetic intermediate.

Molecular Structure and Conformation

The structural integrity of (R)-N-Boc-2-(2-hydroxyethyl)morpholine is best understood by
examining its components. The morpholine ring typically adopts a stable chair conformation.[4]
[5] The bulky tert-butyloxycarbonyl (Boc) group on the nitrogen atom influences the electronic
environment and can introduce rotational isomers (rotamers) due to hindered rotation around
the N-C(O) amide bond, which may lead to the broadening or duplication of signals in NMR
spectra at room temperature.[6][7]

Below is the chemical structure with a numbering scheme that will be used for spectral
assignments throughout this guide.

Caption: Structure of (R)-N-Boc-2-(2-hydroxyethyl)morpholine.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of organic
molecules. We will analyze the expected *H and 3C NMR spectra.

Experimental Protocol: *H NMR Spectroscopy

A standard *H NMR spectrum would be acquired using the following parameters:

o Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent
(e.g., CDCIs or DMSO-ds). Chloroform-d (CDCIs) is a common choice for initial analysis.

e Instrument: A 400 MHz or higher field NMR spectrometer.

o Experiment: Standard one-dimensional proton experiment.
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o Parameters: A 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation
delay of 1-2 seconds.

» Reference: The residual solvent peak (e.g., CHCIs at & 7.26 ppm) is used for calibration.

Predicted *H NMR Data and Interpretation

The proton NMR spectrum provides information on the chemical environment, number, and
connectivity of protons.
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Proton Assignment

Predicted Chemical
Shift (8, ppm)

Predicted Multiplicity

Interpretation

H-11 (t-Butyl)

1.40-1.50

s (singlet)

A strong singlet
integrating to 9H,
characteristic of the
magnetically
equivalent protons of
the N-Boc group.

H-13 (CH20H)

3.60 - 3.80

m (multiplet)

These protons are
adjacentto a
stereocenter (C2) and
a hydroxyl group,
leading to a complex
multiplet.

Morpholine Ring H

2.50-4.20

m (multiplet)

The 7 morpholine
protons will appear as
a series of complex,
overlapping multiplets.
Protons on C3, C5,
and C6 adjacentto N
and O will be shifted
downfield.[8][9]
Specifically, protons
on C3 and C5
adjacent to the N-Boc
group are expected
around & 2.8-4.2 ppm,
while protons on C6
adjacent to the ring
oxygen are expected
around & 3.5-3.9 ppm.
[4][10]

H-12 (CH2)

1.60-1.90

m (multiplet)

Protons of the ethyl
linker, appearing as a

complex multiplet due
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to coupling with H-2
and H-13.

The chemical shift is

highly dependent on

concentration, solvent,
) ) and temperature. The

H-14 (OH) Variable (1.5 - 4.0) br s (broad singlet) ] ]

signal is often broad

due to hydrogen

bonding and chemical

exchange.[11]

Causality Behind Predictions:

* N-Boc Group: The electron-withdrawing nature of the carbamate deshields adjacent protons
(H-3, H-5), shifting them downfield compared to an unsubstituted morpholine.[6][12] The tert-
butyl group itself gives a sharp, intense singlet due to its high symmetry and distance from
deshielding groups.

e Morpholine Ring: Protons on carbons adjacent to the electronegative oxygen (C6) and
nitrogen (C3, C5) atoms are shifted downfield. The chair conformation results in distinct axial
and equatorial protons which, in principle, have different chemical shifts and coupling
constants, leading to complex multiplets.[4]

o Hydroxyethyl Side Chain: The hydroxyl group on C13 deshields the attached protons. The
complexity of the signals for H-12 and H-13 arises from diastereotopicity and coupling to the
chiral center at C2.

Caption: Predicted key *H-*H COSY correlations.

Predicted *C NMR Data and Interpretation

The proton-decoupled 13C NMR spectrum reveals the number of unique carbon environments.
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] Predicted Chemical Shift (9, ]
Carbon Assignment Interpretation

ppm)

Characteristic signal for the
C-11 (CHs) ~28.4 three equivalent methyl
carbons of the Boc group.[13]

Quaternary carbon of the Boc
C-10 (C(CHs)3) ~80.0 group, shifted downfield by the
adjacent oxygen.[13]

Carbonyl carbon of the
C-7 (C=0) ~155.0 carbamate, significantly
downfield.

Carbon bearing the hydroxyl
group.

C-13 (CHz0H) ~60.0

Aliphatic carbon in the side
C-12 (CH2) ~35.0 hai
chain.

Chiral carbon of the
C-2 (CH) ~55.0 morpholine ring, attached to
the side chain.

Carbons adjacent to the N-Boc
C-3, C-5 (CH2) 40.0 - 50.0 group. Two distinct signals

may be observed.

Carbon adjacent to the ring
C-6 (CH2) ~67.0 oxygen atom, shifted
downfield.[8][14]

Causality Behind Predictions:

o Electronegativity: The chemical shift of a carbon is highly sensitive to the electronegativity of
attached atoms.[14] Carbons bonded to oxygen (C6, C10, C13) and nitrogen (C3, C5) are
shifted downfield. The C6 carbon, being adjacent to the ring ether oxygen, typically appears
around 67 ppm in morpholine derivatives.[8]
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e Carbonyl Group: The sp? hybridized carbonyl carbon (C7) of the carbamate is the most
deshielded carbon, appearing far downfield (~155 ppm).[15]

e Boc Group: The quaternary (C10) and methyl (C11) carbons of the Boc group have highly
characteristic and reliable chemical shifts, serving as excellent diagnostic markers.[16]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: ATR-FTIR Spectroscopy

e Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated
Total Reflectance (ATR) accessory.

o Sample Preparation: A small amount of the neat compound (liquid or solid) is placed directly
onto the ATR crystal.

o Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded,
followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio.

Predicted IR Data and Interpretation
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Wavenumber (cm~t)  Vibration Type Intensity Interpretation

This broad absorption
is a hallmark of a

3550 - 3200 O-H stretch (alcohol) Strong, Broad hydrogen-bonded
hydroxyl group.[11]
[17](18]

Corresponds to the
stretching vibrations of
] ] ) the sp3 C-H bonds in
3000 - 2850 C-H stretch (aliphatic) Medium-Strong o
the morpholine ring,
side chain, and Boc

group.[19]

A very intense and

sharp peak
C=0 stretch o
~1690 Strong, Sharp characteristic of the
(carbamate) )
carbonyl group in the

N-Boc protector.[20]

This region will
contain strong
absorptions from the
C-0O single bond
1260 - 1050 C-O stretch Strong _
stretching of the
morpholine ether and
the primary alcohol.

[18][19]

Causality Behind Predictions:

e O-H Bond: The hydroxyl group's ability to form intermolecular hydrogen bonds causes a wide
distribution of bond strengths, resulting in a characteristically broad and intense absorption
band.[11]

e C=0 Bond: The double bond of the carbamate carbonyl is a strong dipole, leading to a very
intense and sharp absorption. Its position (~1690 cm~1) is typical for urethanes
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(carbamates).

e C-O Bonds: Both the ether linkage in the morpholine ring and the alcohol C-O bond
contribute to strong absorptions in the fingerprint region.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, confirming the molecular weight and offering structural clues.

Experimental Protocol: Electrospray lonization (ESI-MS)

o Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like
methanol or acetonitrile. A small amount of formic acid may be added to promote
protonation.

e Instrument: A mass spectrometer equipped with an Electrospray lonization (ESI) source.

» Method: The sample solution is infused directly into the ESI source. The analysis is typically
performed in positive ion mode.

Predicted Mass Spectrum and Interpretation

The molecular formula of (R)-N-Boc-2-(2-hydroxyethyl)morpholine is C11H21NOa, with a
molecular weight of 231.29 g/mol .[3]
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m/z Value (Predicted) lon Formula Interpretation

The protonated molecular ion,
232.15 [C11H22NOa4]* [M+H]*. This is often the base
peak in ESI.

The sodium adduct, [M+Na]*,

254.13 [C11H21NNaOa4]* )
is commonly observed.

Loss of isobutylene (56 Da)
from the Boc group, [M+H -
176.10 [C7H1aNO2]* CaHs]*. This is a highly
characteristic fragmentation for
N-Boc compounds.[21][22]

Loss of the entire Boc group
(100 Da), [M+H - CsHsO2]*,
resulting in the protonated
(R)-2-(2-
hydroxyethyl)morpholine

132.09 [CeH14aNO2]*

fragment.

Causality Behind Fragmentation: The N-Boc group is notoriously labile under mass
spectrometry conditions.[23][24] The most common fragmentation pathway involves a
McLafferty-type rearrangement, leading to the neutral loss of isobutylene (CaHs), resulting in a
prominent [M-56] peak.[21][23] Subsequent loss of CO2 from this fragment can also occur.
Alternatively, cleavage of the N-C(O) bond can lead to the loss of the entire Boc group.

[M+H - 56]*

- C4Hs m/z = 176.10

[M+H]*
m/z = 232.15

- CsHsO2

[M+H - 100]*
m/z = 132.09

Click to download full resolution via product page

Caption: Key fragmentation pathways for N-Boc protected amines.
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Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of (R)-N-
Boc-2-(2-hydroxyethyl)morpholine. By understanding the expected spectroscopic
signatures, researchers can confidently confirm the identity, structure, and purity of this key
chiral intermediate. The key identifiers are:

e 'H NMR: A prominent ~9H singlet around & 1.4-1.5 ppm for the Boc group and complex
multiplets for the morpholine and side-chain protons.

e 13C NMR: Characteristic signals for the Boc carbonyl (~155 ppm), quaternary (~80 ppm), and
methyl (~28 ppm) carbons.

e |IR: A strong, broad O-H stretch (3550-3200 cm~?) and a sharp, intense C=0 stretch (~1690
cm™1).

e MS: A clear protonated molecular ion ([M+H]* at m/z 232.15) and a characteristic fragment
from the loss of isobutylene ([M+H - 56]* at m/z 176.10).

The combination of these techniques provides a self-validating system for the unambiguous
structural elucidation of the target molecule, ensuring the quality and reliability of subsequent
research and development efforts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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